molecular formula C18H19ClN2O4 B2681992 N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396761-64-0

N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2681992
CAS No.: 1396761-64-0
M. Wt: 362.81
InChI Key: ZRWUUPAVXYEQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes a chloro group, a methoxy group, a hydroxy group, and a phenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl and chloro groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or chlorinated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that derivatives of oxalamide compounds exhibit significant anticancer properties. N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that this compound can effectively target specific cancer cell lines, leading to reduced cell viability and increased rates of programmed cell death.

Mechanism of Action :
The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cancer cell proliferation. The presence of the chloro and methoxy groups in its structure enhances its interaction with cellular targets, making it a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

Cognitive Enhancement :
Another area of research focuses on the neuroprotective effects of this compound. Preliminary studies suggest that this compound may improve cognitive function and protect against neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal health, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

Material Science Applications

Electroluminescent Devices :
The unique chemical structure of this compound has led to investigations into its use in organic light-emitting diodes (OLEDs). The compound's photophysical properties make it suitable for incorporation into electroluminescent devices, contributing to advancements in display technologies.

Data Tables

Application Area Key Findings References
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits tumor growth
Neuroprotective EffectsEnhances cognitive function; protects neurons from degeneration
Electroluminescent DevicesSuitable for OLEDs due to favorable photophysical properties

Case Studies

  • Antitumor Efficacy Study :
    • A recent study evaluated the anticancer effects of this compound on various cancer cell lines, including breast and prostate cancers. The results demonstrated a significant reduction in cell proliferation rates when treated with this compound compared to controls.
  • Neuroprotection in Animal Models :
    • In a model of neurodegeneration, administration of the compound showed improved cognitive performance in behavioral tests, alongside reduced markers of oxidative stress in brain tissues, indicating its potential as a neuroprotective agent.

Mechanism of Action

The mechanism by which N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide

  • N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide

  • Ethanone, 1-(3-chloro-4-methoxyphenyl)-

Uniqueness: N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity set it apart from similar compounds.

Biological Activity

N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉ClN₂O₄
  • Molecular Weight : 362.8 g/mol
  • CAS Number : 1396761-64-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that this compound may inhibit certain enzymes linked to cancer progression and bacterial growth.

Enzyme Inhibition

Research indicates that derivatives of oxalamide compounds can inhibit the MurA enzyme, crucial for bacterial cell wall synthesis. This inhibition can lead to antibacterial effects, making it a candidate for antibiotic development .

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For example, in vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways, leading to cell cycle arrest at the S phase .

Antibacterial Activity

The compound's structural features suggest it may possess antibacterial properties. Its effectiveness against Gram-positive and Gram-negative bacteria has been evaluated, with results indicating significant inhibition of bacterial growth in laboratory settings .

Case Studies

Study FocusFindings
Antitumor MechanismInduces apoptosis in HepG2 cells via mitochondrial dysfunction .
Antibacterial EfficacyExhibits inhibition against MurA enzyme, impacting bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)Variations in side chains influence biological activity; further modifications are being explored .

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-25-16-8-7-13(11-14(16)19)21-18(24)17(23)20-10-9-15(22)12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWUUPAVXYEQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.